Thyminalkylamine
Description
Thyminalkylamine, systematically named 5-(bis(2-chloroethyl)aminomethyl)uracil (CAS RN: 6860-12-4), is a uracil derivative modified with a bis(2-chloroethyl)aminomethyl group. Its molecular formula is C₈H₁₂Cl₂N₄O₂, and it has a molecular weight of 266.9 g/mol . This compound combines the pyrimidine ring of uracil with alkylating chloroethyl groups, making it structurally distinct from simpler amines. Its synthesis and reactivity are driven by the electrophilic chloroethyl groups, enabling covalent interactions with biological nucleophiles like DNA or proteins .
Properties
CAS No. |
7264-21-3 |
|---|---|
Molecular Formula |
C9H13Cl2N3O2 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)aminomethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13Cl2N3O2/c10-1-3-14(4-2-11)6-7-5-12-9(16)13-8(7)15/h5H,1-4,6H2,(H2,12,13,15,16) |
InChI Key |
DSNDKLPCPVXPMQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)CN(CCCl)CCCl |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CN(CCCl)CCCl |
Appearance |
Solid powder |
Other CAS No. |
7264-21-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
6860-12-4 (mono-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-bis(2-chloroethyl)aminomethyluracil thyminalkylamine thyminalkylamine monohydrochloride thyminealkamine Ypenyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Alkylamine Salts
Substituted alkylamine salts, such as those regulated under PMN P-85–941 (generic structure), share the alkylamine backbone but lack the uracil moiety. For example, releases to water are restricted under §721.90, reflecting concerns about bioaccumulation and aquatic toxicity . Unlike Thyminalkylamine, these compounds are simpler in structure and lack the pyrimidine ring, limiting their use in targeted biochemical applications.
5-Substituted-2-Phenylbenzo[b]thiophene-3-Alkylamines
These compounds feature a benzo[b]thiophene core linked to alkylamine side chains. Pharmacological studies highlight their antipsychotic activity, contrasting with this compound’s presumed alkylating function.
Comparison with Biogenic Amines and Simpler Alkylamines
Tyramine (4-Hydroxyphenethylamine)
Tyramine (C₈H₁₁NO, MW: 137.18 g/mol) is a naturally occurring phenethylamine involved in neurotransmission and vasoconstriction. Unlike this compound, it lacks halogen substituents and alkylating capacity. Tyramine’s primary toxicity arises from its adrenergic effects, causing hypertensive crises in high doses, whereas this compound’s chloroethyl groups pose cytotoxic risks .
Trimethylamine (TMA) and Dimethylamine (DMA)
Trimethylamine (C₃H₉N, MW: 59.11 g/mol) and dimethylamine (C₂H₇N, MW: 45.08 g/mol) are volatile amines linked to cardiovascular and renal pathologies. TMA is metabolized to trimethylamine N-oxide (TMAO), a biomarker for atherosclerosis.
Key Functional and Pharmacological Differences
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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